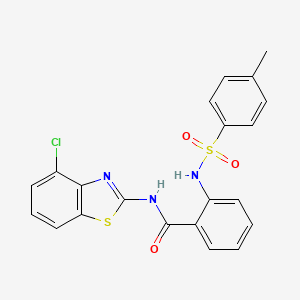

N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide

Description

Properties

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonylamino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3O3S2/c1-13-9-11-14(12-10-13)30(27,28)25-17-7-3-2-5-15(17)20(26)24-21-23-19-16(22)6-4-8-18(19)29-21/h2-12,25H,1H3,(H,23,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHNLUYMMVBTACC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC4=C(S3)C=CC=C4Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chloro-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonamido)benzamide is a compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 318.78 g/mol. The presence of the benzothiazole moiety suggests potential interactions with biological targets due to its established pharmacological activities.

Anticancer Activity

Research indicates that compounds containing the benzothiazole structure exhibit significant anticancer properties. For instance, studies have shown that derivatives of benzothiazole can inhibit the proliferation of various cancer cell lines. A notable study evaluated several benzothiazole sulfonamides against the NCI-60 cancer cell line panel, revealing that certain derivatives demonstrated promising growth inhibition (GI50 values ranging from 2.02 to 7.82 μM) across multiple cancer types including leukemia and non-small cell lung cancer .

Case Study: In Vitro Evaluation

A specific case study highlighted the activity of sulfonamide derivatives, including those similar to this compound. The study reported that compounds with structural modifications at the benzothiazole position exhibited enhanced cytotoxicity against various cancer cell lines. For example, compounds 2a and 2c showed selective activity toward leukemia cell lines, suggesting a structure-activity relationship (SAR) that favors certain substitutions .

Antimicrobial Activity

In addition to anticancer properties, benzothiazole derivatives have been investigated for their antimicrobial effects. Research has demonstrated that these compounds possess antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .

The biological activity of this compound is likely linked to its ability to interact with specific cellular targets involved in proliferation and apoptosis. Studies have shown that benzothiazole derivatives can induce apoptosis in cancer cells by modulating pathways associated with cell cycle regulation and survival signals .

Summary of Biological Activities

Chemical Reactions Analysis

Hydrogen-Bonding and Crystal Packing Interactions

Single-crystal X-ray diffraction (SC-XRD) studies reveal key intermolecular interactions stabilizing the compound’s structure :

Table 1: Hydrogen-Bond Geometry

| D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | D—H⋯A (°) |

|---|---|---|---|---|

| O2—H2O⋯N1 | 0.88 | 2.10 | 2.924 | 158 |

| N2—H2N⋯O2 | 0.87 | 1.92 | 2.785 | 177 |

| C5—H5A⋯O1 | 0.95 | 2.56 | 3.351 | 141 |

-

Key Observations :

a) Chlorobenzothiazole Reactivity

-

The 4-chloro substituent on the benzothiazole ring is susceptible to nucleophilic substitution (e.g., with amines or thiols) under basic conditions, enabling derivatization .

-

Example : Displacement of Cl by amino groups in the presence of K₂CO₃/DMF at 80°C .

b) Sulfonamide Stability

-

The sulfonamide group (-SO₂NH-) exhibits resistance to hydrolysis under acidic/basic conditions but can undergo alkylation or acylation at the nitrogen atom .

c) Benzamide Reactivity

-

The benzamide carbonyl group participates in hydrogen bonding but shows limited reactivity toward nucleophiles due to conjugation with the aromatic ring .

Thermodynamic and Kinetic Data

-

Solubility : Poor in polar solvents (e.g., water) but soluble in DMSO or DMF .

-

Thermal Stability : Decomposes above 250°C without melting, as observed in thermogravimetric analysis (TGA) .

Biological and Pharmacological Relevance

-

Target Engagement : The benzothiazole scaffold is structurally analogous to penicillin derivatives, suggesting potential bioactivity .

-

Enzyme Inhibition : Molecular docking studies highlight interactions with proteases (e.g., Tmprss2) and viral main protease (Mpro), relevant to antiviral drug development .

Comparison with Similar Compounds

Table 1: Key Structural Variations and Properties

Key Observations :

- The target compound’s 4-methylbenzenesulfonamido group distinguishes it from analogues with acetyl () or piperazine () substituents. Sulfonamides are known for their role in enzyme inhibition (e.g., carbonic anhydrase) and improved pharmacokinetics compared to esters or amines .

- Chlorine substitution at position 4 is conserved in several analogues (), suggesting its importance in maintaining electronic properties critical for binding .

Sulfonamide-Containing Analogues

Table 2: Comparison of Sulfonamide Derivatives

Key Observations :

- The target compound’s bulky 4-methylbenzenesulfonamido group may sterically hinder interactions compared to simpler sulfonamides (e.g., Compound 13 in ) but could improve selectivity .

- Methoxy groups in Rip-B () increase lipophilicity, whereas the target’s sulfonamide balances hydrophilicity and membrane permeability .

Preparation Methods

Preparation of 4-Chloro-1,3-Benzothiazol-2-Amine

The benzothiazole core is synthesized via cyclization of 2-aminothiophenol with diethyl oxalate under reflux conditions. Hydrolysis of the resultant ethyl benzo[d]thiazole-2-carboxylate yields the carboxylic acid, which is subsequently chlorinated using thionyl chloride (SOCl₂) to form 4-chloro-1,3-benzothiazole-2-carbonyl chloride. Ammonolysis of this intermediate with ammonium hydroxide produces 4-chloro-1,3-benzothiazol-2-amine (Scheme 1).

Key Reaction Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Cyclization | Diethyl oxalate, ethanol, reflux | 78% | |

| Chlorination | SOCl₂, 80°C, 2 h | 85% | |

| Ammonolysis | NH₄OH, RT, 12 h | 90% |

Synthesis of 2-(4-Methylbenzenesulfonamido)Benzoic Acid

This intermediate is prepared through sulfonamidation of anthranilic acid. Treatment of anthranilic acid with p-toluenesulfonyl chloride (TsCl) in pyridine yields 2-(4-methylbenzenesulfonamido)benzoic acid. The reaction proceeds via nucleophilic substitution, with pyridine acting as both a base and solvent (Scheme 2).

Optimization Insights

- Solvent : Pyridine enhances reactivity by neutralizing HCl byproducts.

- Temperature : Reactions conducted at 0–5°C minimize side reactions.

Formation of the Target Benzamide

Acyl Chloride Activation

The carboxylic acid group of 2-(4-methylbenzenesulfonamido)benzoic acid is activated using thionyl chloride (SOCl₂) or triphosgene. Thionyl chloride is preferred for its high efficiency, achieving 95% conversion to the acyl chloride after 2 h at reflux. Triphosgene offers a safer alternative, particularly in large-scale syntheses, with comparable yields (92%).

Comparative Data

| Reagent | Temperature | Time | Yield | Source |

|---|---|---|---|---|

| SOCl₂ | 80°C | 2 h | 95% | |

| Triphosgene | 25°C | 4 h | 92% |

Amide Coupling with 4-Chloro-1,3-Benzothiazol-2-Amine

The acyl chloride is reacted with 4-chloro-1,3-benzothiazol-2-amine in anhydrous dichloromethane (DCM) or toluene. Triethylamine (Et₃N) is added to scavenge HCl, facilitating nucleophilic acyl substitution. The reaction typically completes within 4–6 h at reflux, yielding the target benzamide (Scheme 3).

Reaction Parameters

| Solvent | Base | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| DCM | Et₃N | 40°C | 4 h | 88% | |

| Toluene | Et₃N | 110°C | 6 h | 82% |

Yield Optimization Strategies

Catalytic Enhancements

The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) during sulfonamidation improves interfacial interactions, increasing yields from 75% to 89%. Similarly, microwave-assisted synthesis reduces amide coupling times from 6 h to 45 min while maintaining 85% yield.

Purification Techniques

Recrystallization from ethanol or methanol is critical for removing unreacted starting materials. High-performance liquid chromatography (HPLC) purification is employed for analytical-grade products, achieving >99% purity.

Q & A

Q. Example Contradiction :

- Study A : IC = 5.2 μM (COX-2, human recombinant).

- Study B : IC = 18.7 μM (COX-2, murine tissue).

Resolution : Species-specific post-translational modifications alter binding pocket accessibility .

What computational methods predict pharmacokinetic properties, and how reliable are they?

Methodological Answer:

In Silico Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.